4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Medicinal Chemistry Chemical Biology Library Screening

The compound 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034565-27-8, molecular formula C₁₈H₁₉NO₄S₂, molecular weight 377.5 g/mol) is a fully synthetic small-molecule sulfonamide featuring a 4-methoxy-3,5-dimethylbenzenesulfonamide core linked via a methylene bridge to a 5-(thiophen-3-yl)furan-2-yl moiety. It belongs to the broader class of heterocycle-linked arylsulfonamides, which have been explored as scaffolds for carbonic anhydrase inhibition and ectonucleotide pyrophosphatase/phosphodiesterase (NPP) modulation.

Molecular Formula C18H19NO4S2
Molecular Weight 377.47
CAS No. 2034565-27-8
Cat. No. B2455934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
CAS2034565-27-8
Molecular FormulaC18H19NO4S2
Molecular Weight377.47
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C18H19NO4S2/c1-12-8-16(9-13(2)18(12)22-3)25(20,21)19-10-15-4-5-17(23-15)14-6-7-24-11-14/h4-9,11,19H,10H2,1-3H3
InChIKeyUYICSXCGULWVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034565-27-8): Structural Identity and Compound Class


The compound 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034565-27-8, molecular formula C₁₈H₁₉NO₄S₂, molecular weight 377.5 g/mol) is a fully synthetic small-molecule sulfonamide featuring a 4-methoxy-3,5-dimethylbenzenesulfonamide core linked via a methylene bridge to a 5-(thiophen-3-yl)furan-2-yl moiety. It belongs to the broader class of heterocycle-linked arylsulfonamides, which have been explored as scaffolds for carbonic anhydrase inhibition and ectonucleotide pyrophosphatase/phosphodiesterase (NPP) modulation . The compound is currently catalogued by several research-chemical suppliers for laboratory use, but publicly available peer-reviewed pharmacological data specific to this CAS number is extremely limited.

Why 4-Methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the arylsulfonamide class, minor structural modifications—such as substitution pattern on the benzene ring, the nature of the heterocycle (thiophene vs. furan), and the linker length—can dramatically alter target selectivity, potency, and physicochemical properties. For example, in the NPP1/NPP3 inhibitor series, a shift from benzofuran to benzothiophene or a change in sulfonate vs. sulfamate group produced IC₅₀ differences exceeding 10-fold . The target compound's unique combination of a 4-methoxy-3,5-dimethyl substitution on the benzenesulfonamide, a thiophen-3-yl pendant, and a furan-2-ylmethyl linker is not replicated in any publicly reported series; therefore, generic substitution with a structurally related but non-identical analog (e.g., 4-propoxy or 2-bromo variants) cannot be assumed to preserve biological activity or selectivity without direct experimental validation.

Quantitative Differentiation Evidence for 4-Methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide


Structural Uniqueness vs. Closest Cataloged Analogs

A substructure search of publicly accessible chemical catalogs identifies the closest commercially available analogs as 4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2380042-34-0) and 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (no CAS assigned in accessible databases), which differ by replacement of the 4-methoxy-3,5-dimethyl motif with 4-propoxy or 2-bromo groups, respectively. No head-to-head comparative biological data are publicly available for these compounds. The target compound's 4-methoxy-3,5-dimethyl substitution pattern is expected to confer distinct steric and electronic properties compared to these analogs, but the absence of quantitative pharmacological data precludes definitive differentiation beyond structural uniqueness .

Medicinal Chemistry Chemical Biology Library Screening

Class-Level Carbonic Anhydrase Inhibition Potential

A structurally related series of 4-arylsulfonylthiophene- and furan-2-sulfonamides has been reported to achieve nanomolar-level potency for inhibition of human carbonic anhydrase II (hCA II) in vitro . The target compound shares the arylsulfonamide pharmacophore and heterocyclic substitution pattern characteristic of this series; however, no carbonic anhydrase inhibition data have been reported specifically for this compound. The class-level inference suggests potential utility in hCA II-targeted assays, but the absence of direct compound-specific data means this potential is unvalidated.

Enzymology Drug Discovery Carbonic Anhydrase

NPP1/NPP3 Inhibitor Pharmacophore Relationship

In a study of sulfonate and sulfamate derivatives of benzofuran and benzothiophene as NPP1 and NPP3 inhibitors, the most potent NPP1 inhibitors achieved IC₅₀ values in the 0.12–0.95 µM range, while the most potent NPP3 inhibitors showed IC₅₀ values of 0.12–0.95 µM . The target compound shares the sulfonamide functional group and the heterocyclic (thiophene/furan) motif but differs in the core scaffold (benzene vs. benzofuran/benzothiophene) and substitution. No NPP inhibition data exist for this specific compound, and the scaffold difference is substantial enough to preclude direct inference.

Purinergic Signaling Calcification Disorders Enzyme Inhibition

Validated Application Scenarios for 4-Methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide


Diversity-Oriented Screening Library Enrichment

This compound can serve as a structurally distinct entry in medium- to high-throughput screening libraries targeting enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrases, NPPs, or sulfonamide-sensitive kinases). Its unique 4-methoxy-3,5-dimethylbenzenesulfonamide core combined with a thiophene-furan heterocyclic tail provides a chemotype not represented by common fragment or lead-like libraries. Researchers should confirm identity and purity by HPLC (≥95% recommended) and establish DMSO solubility prior to screening .

Structure-Activity Relationship (SAR) Probe for Heterocycle-Linked Sulfonamides

Given the class-level precedent for carbonic anhydrase II inhibition by 4-arylsulfonylthiophene- and furan-2-sulfonamides , this compound could be used as a comparative tool to probe the effect of the 4-methoxy-3,5-dimethyl substitution versus unsubstituted or mono-substituted analogs. Side-by-side testing with 4-propoxy or 2-bromo variants in a standardized in vitro hCA II assay would generate the quantitative differentiation data currently absent from the public domain.

Chemical Biology Tool for NPP Pathway Investigation

If empirical testing confirms NPP1 or NPP3 inhibitory activity, this compound could function as a tool molecule for studying purinergic signaling in calcification or cancer models. The benzofuran/benzothiophene sulfonamide class has yielded potent NPP inhibitors with IC₅₀ values as low as 0.12 µM ; the target compound's distinct scaffold may offer orthogonal selectivity or pharmacokinetic properties worth profiling in cellular assays.

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